N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
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Overview
Description
N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, also known as MTA, is an organic compound that belongs to the thiazolidinedione family. It is synthesized by the condensation of 4-methoxybenzaldehyde and thiosemicarbazide with acetic anhydride. MTA has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.
Advantages and Limitations for Lab Experiments
N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound has been found to exhibit various biological activities, making it a useful tool for studying cancer, inflammation, and diabetes. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
For N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide research include the development of this compound derivatives, the study of this compound in combination with other agents, and the exploration of its therapeutic potential for cancer, inflammation, and diabetes.
Synthesis Methods
N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is synthesized by the condensation of 4-methoxybenzaldehyde and thiosemicarbazide with acetic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is obtained as a yellow solid with a melting point of 240-242°C.
Scientific Research Applications
N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-12(17)11(19-13)7-9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,14,15,16,17)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCFJUPOALRTC-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)OC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(C=C2)OC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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